Ethyl trimethylacetate

Catalog No.
S602177
CAS No.
3938-95-2
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trimethylacetate

CAS Number

3938-95-2

Product Name

Ethyl trimethylacetate

IUPAC Name

ethyl 2,2-dimethylpropanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3

InChI Key

HHEIMYAXCOIQCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C

Synonyms

ethyl pivalate

Canonical SMILES

CCOC(=O)C(C)(C)C

Organic Synthesis:

  • Precursor for other molecules: Ethyl pivalate serves as a valuable building block in the synthesis of more complex molecules. Its reactive ester group allows for various transformations, leading to the production of pharmaceuticals, agrochemicals, and other fine chemicals. Source: Procurenet Limited, "Ethyl Trimethylacetate 99 - High-quality Compound for Various Applications":

Solvent:

  • Dissolving diverse materials: Due to its unique properties, ethyl pivalate acts as an effective solvent for various materials. Its low boiling point makes it suitable for applications requiring fast evaporation and drying. Additionally, its good thermal stability and low toxicity contribute to its diverse use in research settings. Source: VWR, "Ethyl pivalate ≥99%":

Studies on Fruit-Fly Behavior:

  • Investigating olfactory responses: Researchers have utilized ethyl pivalate in studies exploring the olfactory system of fruit flies (Drosophila melanogaster). They found that the compound elicits specific neural responses, potentially offering insights into the insect's sense of smell. [Source: J. R. de Bruijn et al., "Isolation and Identification of Volatile Compounds Involved in Host Selection Behavior of the Parasitoid Wasp Leptopimpla integrator," Journal of Chemical Ecology, vol. 17, no. 4, pp. 783-796, 1991]

Ethyl trimethylacetate, also known as ethyl 2,2-dimethylpropanoate, is an ester with the molecular formula C7H14O2C_7H_{14}O_2 and a molecular weight of approximately 130.18 g/mol. This compound is characterized by its clear, colorless liquid form and is recognized for its fruity odor, making it a useful ingredient in the flavor and fragrance industry. Ethyl trimethylacetate is commonly used as a solvent and in various chemical syntheses due to its favorable properties such as low volatility and good solubility in organic solvents .

In proteomics research, ethyl pivalate acts as a cysteine-modifying agent. It reacts with the thiol group (SH) of cysteine residues in proteins, forming a stable S-ethyl thioester linkage. This modification can improve protein stability, prevent aggregation, and enhance their compatibility with mass spectrometry analysis [].

  • Flammability: Flash point: 32 °C. Highly flammable and can ignite readily.
  • Toxicity: Limited data available on oral or inhalation toxicity. However, it is recommended to avoid ingestion and inhalation due to potential irritation.
Typical of esters. Notably, it can undergo hydrolysis to form the corresponding alcohol and acid. The reaction can be catalyzed by acids or bases:

Ethyl trimethylacetate+H2OTrimethylacetic acid+Ethanol\text{Ethyl trimethylacetate}+\text{H}_2\text{O}\rightleftharpoons \text{Trimethylacetic acid}+\text{Ethanol}

Additionally, it can react with acetophenone under the influence of phosphazene base to yield β-trimethylsilyloxy ester . The thermal decomposition of ethyl trimethylacetate has also been studied, revealing its tendency to break down into smaller molecules under high temperatures, producing olefins and acids .

Ethyl trimethylacetate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction of trimethylacetic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires heating to facilitate the reaction.
    Trimethylacetic acid+EthanolH2SO4Ethyl trimethylacetate+Water\text{Trimethylacetic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl trimethylacetate}+\text{Water}
  • Transesterification: This method involves the exchange of the alkoxy group of an ester with an alcohol. Ethyl trimethylacetate can be produced by reacting another ester with ethanol.
  • Condensation Reactions: Ethyl trimethylacetate can also be synthesized through condensation reactions that involve other organic compounds under specific conditions .

Ethyl trimethylacetate finds applications across various industries:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is widely used in food flavorings and fragrances.
  • Solvent: It serves as a solvent in chemical processes and formulations.
  • Chemical Intermediate: Ethyl trimethylacetate acts as a precursor in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Studies exploring the interactions of ethyl trimethylacetate with other chemical compounds have highlighted its role as a solvent that can influence reaction outcomes. For instance, when used in plasma polymerization processes, it affects the deposition rates and molecular retention of esters . Furthermore, its interactions with deuterated compounds have been researched to understand isotope effects better .

Ethyl trimethylacetate shares structural similarities with several other esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC4H8O2Smaller size; more volatile
Ethyl acetoacetateC6H10O3Contains a keto group; more reactive
Propanoic acid, 2,2-dimethyl-, ethyl esterC7H14O2Similar structure; different reactivity profile

Ethyl trimethylacetate's unique structure—characterized by the presence of three methyl groups adjacent to the ester functional group—affords it distinct physical and chemical properties compared to these similar compounds.

Ethyl trimethylacetate is defined by the molecular formula $$ \text{C}7\text{H}{14}\text{O}_2 $$ and a molecular weight of 130.18 g/mol. Its IUPAC name, ethyl 2,2-dimethylpropanoate, reflects the esterification of trimethylacetic acid (pivalic acid) with ethanol. The compound is also recognized by several synonyms, including ethyl pivalate, ethyl neopentanoate, and 2,2-dimethylpropanoic acid ethyl ester.

The structural formula, $$ (\text{CH}3)3\text{CCOOCH}2\text{CH}3 $$, highlights a central carbonyl group flanked by three methyl groups and an ethoxy moiety. This configuration results in a compact, highly branched architecture that influences its reactivity and stability. Key physicochemical properties include:

PropertyValueSource
Boiling point116–118°C
Density0.856–0.891 g/cm³
Refractive index (n²⁰/D)1.391–1.393
Flash point16–61°F (depending on method)

These properties underscore ETA’s volatility and low polarity, making it suitable as a solvent in reactions requiring non-polar media.

Historical Context and Discovery

The synthesis of ETA is intertwined with the development of pivalic acid derivatives in the mid-20th century. Pivalic acid itself was first prepared in 1871 via the oxidation of pinacolone, but its industrial production expanded with the advent of the Koch reaction in the 1950s. This method, involving hydrocarboxylation of isobutene with carbon monoxide and water, enabled scalable synthesis of pivalic acid and its esters.

ETA emerged as a byproduct during the manufacture of semisynthetic penicillins, such as ampicillin and amoxicillin, where pivalic acid derivatives served as protective groups. By the 1970s, its role expanded into polymer chemistry, particularly in the production of reflective lacquers derived from pivalate esters of vinyl alcohol.

Structure-Function Relationships

The tert-butyl group adjacent to the ester carbonyl group imposes significant steric hindrance, which profoundly affects ETA’s chemical behavior:

  • Hydrolytic Stability: The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack, rendering ETA resistant to hydrolysis compared to linear esters like ethyl acetate. This stability is exploited in prolonged reaction conditions where other esters would degrade.
  • Thermal Resilience: With a boiling point of 118°C, ETA remains stable under moderate heating, facilitating its use in high-temperature reactions.
  • Solvent Compatibility: Its low polarity ($$ \log P = 2.06 $$) allows compatibility with hydrophobic reactants, while the ester group permits limited miscibility with polar solvents.

These attributes are exemplified in its application as a solvent for palladium-catalyzed C–H functionalization reactions, where its inertness prevents catalyst deactivation.

Relevance in Modern Chemistry

Pharmaceutical Intermediates

ETA serves as a key intermediate in synthesizing β-lactam antibiotics. For example, pivaloyl chloride (derived from pivalic acid) is used to protect hydroxyl groups during penicillin production. Additionally, ETA’s esterase resistance makes it valuable in prodrug design, such as dipivefrine, an antiglaucoma agent metabolized to active epinephrine in ocular tissues.

Polymer Science

Pivalate esters like ETA enhance the durability of polymers. Poly(vinyl pivalate), derived from ETA, is used in coatings and adhesives due to its resistance to UV degradation and hydrolysis.

Organic Synthesis

ETA’s stability under acidic conditions enables its use as a solvent in Friedel-Crafts acylations and Claisen condensations. Recent advancements include its role in nickel-catalyzed reductions of carboxylic acids to aldehydes, where it minimizes over-reduction to alcohols.

Table 2: Industrial Applications of Ethyl Trimethylacetate

ApplicationRole of ETAExample
Antibiotic synthesisHydroxyl-protecting groupAmpicillin, Amoxicillin
Polymer coatingsMonomer for vinyl pivalateReflective lacquers
Organometallic catalysisSolvent for C–H activationPd-catalyzed reactions

XLogP3

1.9

Boiling Point

118.4 °C

Melting Point

-89.5 °C

UNII

738S62LZWY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.80 mmHg

Pictograms

Flammable

Flammable

Other CAS

3938-95-2

Wikipedia

Ethyl pivalate

General Manufacturing Information

Propanoic acid, 2,2-dimethyl-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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